molecular formula C6H13Cl2F3N2 B6158469 (3R)-1-(2,2,2-trifluoroethyl)pyrrolidin-3-amine dihydrochloride CAS No. 2322597-91-9

(3R)-1-(2,2,2-trifluoroethyl)pyrrolidin-3-amine dihydrochloride

Cat. No. B6158469
CAS RN: 2322597-91-9
M. Wt: 241.1
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

(3R)-1-(2,2,2-Trifluoroethyl)pyrrolidin-3-amine dihydrochloride (TFEP) is a synthetic compound that has been used in a variety of scientific research applications. It is a member of the pyrrolidine family, which is composed of nitrogen-containing heterocycles. TFEP has been found to have a variety of biochemical and physiological effects and has been used in laboratory experiments to study the effects of various compounds and drugs.

Scientific Research Applications

(3R)-1-(2,2,2-trifluoroethyl)pyrrolidin-3-amine dihydrochloride has been used in a variety of scientific research applications. It has been used to study the effects of various compounds and drugs on the body and to investigate the mechanisms of action of these compounds. It has also been used to study the pharmacology of various drugs and to investigate the biological activity of various compounds. In addition, this compound has been used to study the effects of various compounds on the nervous system, as well as to investigate the mechanisms of action of various drugs.

Mechanism of Action

The mechanism of action of (3R)-1-(2,2,2-trifluoroethyl)pyrrolidin-3-amine dihydrochloride is not yet fully understood. However, it is believed that this compound acts as an agonist at certain receptors in the body, which leads to an increase in the activity of certain enzymes. This increase in enzyme activity is thought to be responsible for the biochemical and physiological effects of this compound.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been found to have an analgesic effect, as well as an anti-inflammatory effect. It has also been found to have an anti-convulsant effect, as well as an anti-depressant effect. In addition, this compound has been found to have a sedative effect, as well as being able to reduce anxiety.

Advantages and Limitations for Lab Experiments

The use of (3R)-1-(2,2,2-trifluoroethyl)pyrrolidin-3-amine dihydrochloride in laboratory experiments has several advantages. It is a relatively inexpensive compound, making it a cost-effective choice for research. It is also a relatively safe compound, which makes it a good choice for use in experiments involving animals or humans. Furthermore, this compound is a relatively stable compound, making it suitable for use in long-term experiments.
However, there are also some limitations to the use of this compound in laboratory experiments. It is not a very potent compound, meaning that it may not be suitable for use in experiments that require high concentrations of the compound. In addition, this compound is not very soluble in water, making it difficult to use in experiments that require aqueous solutions.

Future Directions

The potential future directions for research involving (3R)-1-(2,2,2-trifluoroethyl)pyrrolidin-3-amine dihydrochloride are numerous. One potential future direction is to further investigate the mechanism of action of this compound and to develop new compounds that are more potent and have fewer side effects. Another potential future direction is to investigate the potential therapeutic applications of this compound, such as its use in the treatment of pain, inflammation, and depression. In addition, further research could be conducted to investigate the potential effects of this compound on the nervous system and to develop new compounds that are more effective in treating neurological disorders. Finally, further research could be conducted to investigate the potential applications of this compound in the development of new drugs.

Synthesis Methods

(3R)-1-(2,2,2-trifluoroethyl)pyrrolidin-3-amine dihydrochloride can be synthesized in a two-step process. The first step involves the reaction of 2,2,2-trifluoroethyl bromide with pyrrolidine in the presence of sodium hydride, followed by the addition of hydrochloric acid. This reaction yields the desired product, this compound dihydrochloride, in good yields. The second step involves the crystallization of this compound from aqueous solutions. The product can then be purified by recrystallization.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (3R)-1-(2,2,2-trifluoroethyl)pyrrolidin-3-amine dihydrochloride involves the reaction of (R)-3-pyrrolidinamine with 2,2,2-trifluoroethylamine followed by the formation of the dihydrochloride salt.", "Starting Materials": [ "(R)-3-pyrrolidinamine", "2,2,2-trifluoroethylamine", "Hydrochloric acid", "Diethyl ether", "Sodium hydroxide" ], "Reaction": [ "Step 1: Dissolve (R)-3-pyrrolidinamine in diethyl ether and add 2,2,2-trifluoroethylamine dropwise with stirring.", "Step 2: Add sodium hydroxide to the reaction mixture to adjust the pH to 9-10.", "Step 3: Extract the product with diethyl ether and dry over anhydrous sodium sulfate.", "Step 4: Concentrate the diethyl ether solution to obtain the crude product.", "Step 5: Dissolve the crude product in hydrochloric acid and filter to remove any impurities.", "Step 6: Concentrate the hydrochloric acid solution to obtain the dihydrochloride salt of (3R)-1-(2,2,2-trifluoroethyl)pyrrolidin-3-amine." ] }

CAS RN

2322597-91-9

Molecular Formula

C6H13Cl2F3N2

Molecular Weight

241.1

Purity

95

Origin of Product

United States

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